
N-cyclopropyl-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(1-naphthyl)acetamide, also known as CPNAA, is a chemical compound that has gained significant attention in the field of scientific research. The compound is a cyclopropyl derivative of acetanilide and has been found to have potential applications in various areas of research.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(1-naphthyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and modulating the activity of ion channels in the brain. This compound has been found to bind to the TRPA1 ion channel, which is involved in pain sensation and inflammation. By binding to this channel, this compound can reduce the activity of the channel, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to modulate the activity of ion channels in the brain, resulting in a reduction in pain and seizure activity. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(1-naphthyl)acetamide is that it has been found to have a low toxicity profile, making it a suitable compound for use in scientific research. Additionally, this compound has been found to have a high level of purity, which is important for ensuring the reproducibility of research results. However, one limitation of this compound is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(1-naphthyl)acetamide. One area of research is to further investigate its anti-inflammatory properties and potential for use in treating inflammatory diseases. Another area of research is to investigate its potential as an analgesic and anticonvulsant. Additionally, research could be done to investigate the potential of this compound as an antioxidant and its potential for use in treating oxidative stress-related diseases. Finally, research could be done to investigate the potential limitations of this compound and to develop new derivatives with improved properties.
Métodos De Síntesis
N-cyclopropyl-2-(1-naphthyl)acetamide can be synthesized by reacting 1-naphthylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to obtain the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1-naphthyl)acetamide has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an analgesic and has been found to have a similar potency to aspirin. Additionally, this compound has been studied for its potential as an anticonvulsant and has been found to have a significant effect on reducing seizure activity.
Propiedades
IUPAC Name |
N-cyclopropyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-13-8-9-13)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODJPSKKHFEVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

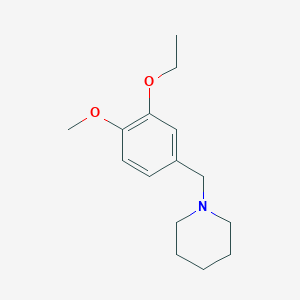
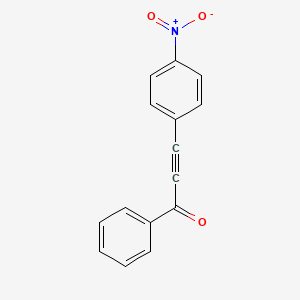
![N-(3-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5778532.png)
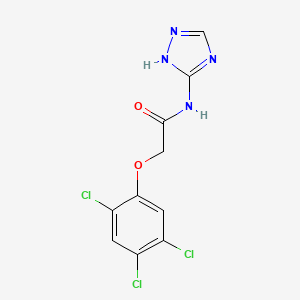
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)
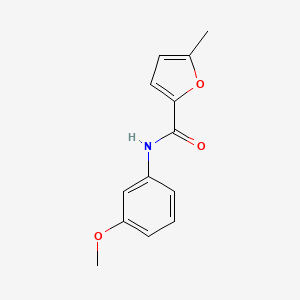

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
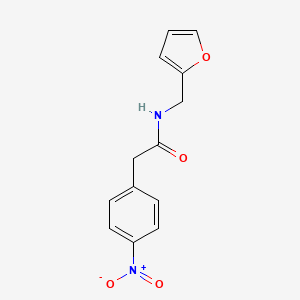
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)